Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- is a brominated derivative of benzoic acid This compound is characterized by the presence of bromine atoms and an amino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-bromobenzoic acid with 4-bromophenoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce de-brominated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino group play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: A simpler derivative with similar bromine and amino functionalities.
5-Bromo-2-[[[4-(2-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid: Another brominated benzoic acid derivative with different substituents.
Uniqueness
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- is unique due to its specific combination of bromine atoms and the 4-bromophenoxyethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
893727-65-6 |
---|---|
Molecular Formula |
C15H13Br2NO3 |
Molecular Weight |
415.08 g/mol |
IUPAC Name |
5-bromo-2-[2-(4-bromophenoxy)ethylamino]benzoic acid |
InChI |
InChI=1S/C15H13Br2NO3/c16-10-1-4-12(5-2-10)21-8-7-18-14-6-3-11(17)9-13(14)15(19)20/h1-6,9,18H,7-8H2,(H,19,20) |
InChI Key |
SOHGHDCWIDNDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=C(C=C(C=C2)Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.